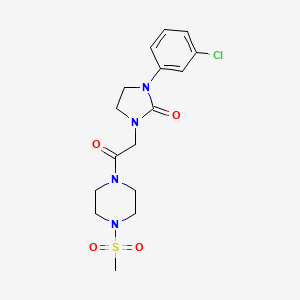

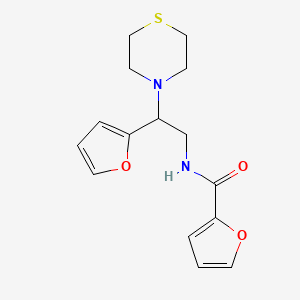

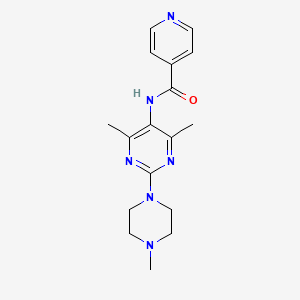

3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

A study describes the polymerizability of a similar compound, 3-methyl-N-(phenylsulfonyl)-1-aza-1,3-butadiene (MPAB). A one-step synthesis of MPAB from methacrolein and benzenesulfonamide using titanium tetrachloride and triethylamine led to a crystalline azabutadiene monomer in good yield .Chemical Reactions Analysis

The compound seems to readily oligomerize with anionic initiators. Under radical conditions, it did not homopolymerize, but did copolymerize with styrene monomers to polymers with molecular weights up to 10,000 .科学的研究の応用

Antibacterial Activity

Compounds with a similar structure, such as N-arylsulfonylhydrazones, have been found to exhibit antibacterial activities . They have shown high activity against bacteria like Staphylococcus aureus and Escherichia coli . Therefore, this compound could potentially be used in the development of new antibacterial drugs.

Antiviral Activity

N-arylsulfonylhydrazones, a branch of acylhydrazones, have been reported to display antiviral activities . This suggests that our compound could potentially be used in the development of antiviral drugs.

Anti-inflammatory Activity

N-arylsulfonylhydrazones have also been reported to have anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anti-tumor Activity

N-arylsulfonylhydrazones have been reported to display anti-tumor activities . This suggests that our compound could potentially be used in the development of anti-cancer drugs.

Inhibitors of IMP-1

N-arylsulfonylhydrazones have been reported to act as novel inhibitors of IMP-1 . IMP-1 is a metallo-beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics. Therefore, our compound could potentially be used in the development of drugs to combat antibiotic resistance.

Inhibitors of Carbonic Anhydrase

N-arylsulfonylhydrazones have been reported to act as inhibitors of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. Therefore, our compound could potentially be used in the development of drugs to treat conditions related to these enzymes.

Green Chemistry Applications

The compound could potentially be used in green chemistry applications. For instance, a green method has been developed for the synthesis of N-arylsulfonylhydrazones via a simple grindstone procedure . This method is more efficient than solution-based methods and has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .

C–S Bond Functionalization

Sulfones, including our compound, play a fundamental role in the development of novel synthetic methodologies for the creation of C–C bonds . Therefore, our compound could potentially be used in the development of new synthetic methodologies.

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-13-12-18-8-6-14-24(22(18)16-19)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTUTESODBTJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)

![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2747721.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)